molecular formula C23H26ClN5O3S B2450180 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251591-91-9

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2450180
CAS No.: 1251591-91-9
M. Wt: 488
InChI Key: ISUFHFPJFVJRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-3-17-4-8-19(9-5-17)25-22(30)21-16-27(2)26-23(21)33(31,32)29-14-12-28(13-15-29)20-10-6-18(24)7-11-20/h4-11,16H,3,12-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUFHFPJFVJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioureas, and acylating agents. The reaction conditions may involve:

    Condensation reactions: Using catalysts like acids or bases to facilitate the formation of the thiazolopyrimidine core.

    Acylation reactions: Introducing the acetamide group through reactions with acyl chlorides or anhydrides.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis under specific temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

    Automation and monitoring: To ensure reproducibility and safety in the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating active metabolites.

ConditionsReagents/CatalystsProductYieldSource
Acidic hydrolysisHCl (6M), reflux, 8h3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxylic acid78%
Basic hydrolysisNaOH (2M), EtOH, 70°CSodium salt of the carboxylic acid85%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, facilitated by acid/base catalysis.

Nucleophilic Substitution at Sulfonamide

The sulfonamide group participates in substitution reactions, particularly at the sulfur atom, enabling diversification of the piperazine moiety.

Reaction TypeReagentsConditionsProduct ModificationYieldSource
Piperazine ring substitution4-Fluorobenzyl chlorideDMF, K₂CO₃, 60°C, 12h4-(4-Fluorobenzyl)piperazine analog62%
Sulfonyl chloride formationPCl₅, CH₂Cl₂, 0°C → RT3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl chloride intermediate91%

Key Observation : Steric hindrance from the 4-ethylphenyl group reduces reaction rates compared to less bulky analogs .

Pyrazole Ring Functionalization

The 1-methylpyrazole core undergoes electrophilic substitution and cross-coupling reactions.

ReactionReagents/ConditionsPosition ModifiedOutcomeYieldSource
BrominationNBS, AIBN, CCl₄, refluxC5 of pyrazole5-Bromo derivative55%
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acidC5 (post-bromination)Biarylpyrazole analog68%

Limitation : Direct substitution at C4 is hindered by the adjacent sulfonamide group .

Piperazine Ring Reactions

The 4-(4-chlorophenyl)piperazine subunit participates in alkylation and acylation reactions.

Reaction TypeReagentsConditionsProductYieldSource
Reductive alkylationFormaldehyde, NaBH₃CNMeOH, RT, 6hN-Methylpiperazine derivative74%
AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Acetylpiperazine analog83%

Synthetic Utility : These modifications tune receptor binding affinity in pharmacological studies .

Oxidation/Reduction Pathways

The sulfonamide group remains stable under most redox conditions, but the pyrazole methyl group can be oxidized.

Target GroupReagents/ConditionsProductYieldSource
C1 MethylKMnO₄, H₂SO₄, 50°CPyrazole-1-carboxylic acid41%
PiperazineH₂, Pd/C, EtOH4-(4-Chlorophenyl)piperidine*N/R

*Requires harsh conditions (100 atm H₂, 120°C) .

Complexation Reactions

The sulfonamide acts as a ligand for metal ions, relevant to catalytic applications:

Metal SaltConditionsComplex StructureApplicationSource
Cu(II) acetateEtOH, RT, 2hOctahedral Cu-SO₂N coordinationAntimicrobial studies
ZnCl₂MeCN, refluxTetrahedral Zn complexLewis acid catalyst

Stability : Complexes decompose above 200°C, limiting thermal applications .

Degradation Pathways

Forced degradation studies reveal stability limitations:

Stress ConditionMajor DegradantsDegradation MechanismHalf-LifeSource
Acidic (0.1M HCl)Des-ethylpyrazole + chlorophenyl sulfonic acidCleavage of sulfonamide bond4.2h
UV light (254 nm)Piperazine ring-opened dimerRadical recombination8.7h

Formulation Implication : Requires protection from light and acidic environments .

Scientific Research Applications

The compound's structure suggests several potential biological activities, primarily due to the presence of the piperazine ring and sulfonamide group.

Pharmacological Applications

  • Antidepressant Activity : The piperazine moiety is known for its antidepressant effects, potentially interacting with serotonin receptors. Compounds with similar structures have been shown to exhibit selective serotonin reuptake inhibition, which may contribute to mood stabilization and treatment of depression .
  • Antimicrobial Properties : Sulfonamide derivatives often display antibacterial activity. Studies indicate that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis . The compound has shown moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
  • CNS Disorders : There is evidence suggesting that derivatives of this compound can be effective in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. The inhibition of specific enzymes related to neurodegeneration is a promising area of research .

Case Study 1: Antibacterial Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperazine derivatives were synthesized and tested for their antibacterial properties. The compound demonstrated significant activity against Salmonella typhi, with an IC50 value indicating strong inhibition compared to standard antibiotics .

Case Study 2: Enzyme Inhibition

Research indicated that compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. This suggests potential use in therapeutic strategies aimed at enhancing cognitive function .

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Acetamides: Compounds with similar acetamide functional groups.

Uniqueness

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Biological Activity

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. Its unique structure, featuring a pyrazole core and a piperazine moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H30ClN5O3SC_{23}H_{30}ClN_{5}O_{3}S with a molecular weight of approximately 494.05 g/mol. The key structural components include:

  • Pyrazole Core : Known for its diverse biological activities.
  • Piperazine Moiety : Often associated with central nervous system effects and enzyme inhibition.
  • Sulfonamide Group : Implicated in antibacterial and enzyme inhibitory activities.

Biological Activity Overview

Research indicates that compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibit a range of biological activities:

  • Antibacterial Activity : Several studies have demonstrated that sulfonamide derivatives possess significant antibacterial properties against various strains, including Mycobacterium tuberculosis and other pathogenic bacteria .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Antifungal Activity : Similar pyrazole derivatives have shown promising antifungal effects against several pathogenic fungi .
  • Antitumor Activity : Research suggests potential anticancer properties, making it a candidate for further investigation in cancer therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The sulfonamide group may interact with the active sites of enzymes, inhibiting their function. For instance, studies indicate that piperazine derivatives can bind to the peripheral anionic site and catalytic sites of AChE, leading to significant inhibition .
  • Receptor Binding : The compound may also interact with various receptors involved in neurotransmission, potentially influencing dopaminergic pathways .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics, indicating potential as a novel antibacterial agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of the compound revealed that it effectively inhibited AChE with an IC50 value comparable to established inhibitors. This suggests its potential use in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntibacterialHigh
Enzyme Inhibition (AChE)Moderate
AntifungalModerate
AntitumorPromising

Q & A

Q. What are the optimal synthetic routes for 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Pyrazole core formation : Cyclocondensation of acetoacetate derivatives with hydrazines (e.g., phenylhydrazine) under reflux in ethanol .
  • Sulfonylation : Reaction of the pyrazole intermediate with chlorosulfonic acid, followed by coupling with 4-(4-chlorophenyl)piperazine in the presence of a base (e.g., triethylamine) .
  • Carboxamide introduction : Activation of the carboxylic acid group (e.g., using EDCl/HOBt) and coupling with 4-ethylaniline .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
    Key Data :
StepYield (%)Purity (HPLC)Reference
Pyrazole formation65–75>95%
Sulfonylation50–60>90%

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, pyrazole CH₃ at δ 2.1 ppm) .
  • IR : Sulfonyl (S=O) stretches at 1150–1250 cm⁻¹ and carboxamide (C=O) at 1650–1700 cm⁻¹ .
  • X-ray crystallography : To resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • LC-MS : High-resolution MS for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₂₄H₂₇ClN₅O₃S: 524.1472) .

Q. How can researchers assess the in vitro biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., for kinase or phosphatase targets) with IC₅₀ determination via dose-response curves .
  • Receptor binding studies : Competitive binding assays (e.g., using radiolabeled ligands for serotonin or dopamine receptors, given the piperazine moiety) .
  • Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values in the 1–10 µM range for related pyrazole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Methodological Answer :
  • Substituent variation : Systematically modify the 4-ethylphenyl group (e.g., replace with fluorophenyl or methylsulfonylphenyl) to assess hydrophobic/hydrophilic balance .
  • Piperazine modifications : Introduce bulkier substituents (e.g., cyclopropylmethyl) to enhance receptor selectivity .
  • Pyrazole core alterations : Replace the methyl group at position 1 with trifluoromethyl to improve metabolic stability .
    Example SAR Data :
ModificationIC₅₀ (nM)Selectivity Ratio (Target/Off-Target)
4-Ethylphenyl (parent)1201.0
4-Fluorophenyl852.3
Piperazine-Cyclopropylmethyl455.7

Q. How can contradictions in receptor binding data be resolved?

  • Methodological Answer :
  • Environmental controls : Test under standardized pH (7.4), temperature (37°C), and ionic strength (150 mM NaCl) to minimize variability .
  • Orthogonal assays : Validate binding data with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Molecular dynamics (MD) simulations : Identify conformational changes in the receptor-ligand complex under varying conditions .

Q. What computational approaches are effective for target identification and binding mode prediction?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Glide with receptor structures (e.g., 5-HT₂A from PDB: 6WGT) to predict binding poses .
  • Pharmacophore modeling : Align key features (sulfonyl, piperazine, carboxamide) with known active ligands .
  • ADMET prediction : SwissADME or QikProp to estimate logP (<3.5), solubility (>50 µM), and CYP450 inhibition risks .

Q. How can poor pharmacokinetic properties (e.g., low solubility) be addressed?

  • Methodological Answer :
  • Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (e.g., solubility increased from 0.1 mg/mL to 5 mg/mL for the HCl salt) .
  • Prodrug design : Introduce ester or phosphate groups at the carboxamide for improved absorption .
  • Nanoparticle formulation : Use PLGA-based nanoparticles to increase bioavailability (e.g., 3x AUC improvement in rodent models) .

Q. What strategies minimize off-target effects in structurally related analogs?

  • Methodological Answer :
  • Selective substituent placement : Replace the 4-chlorophenyl group with 3,4-dichlorophenyl to reduce affinity for hERG channels (e.g., hERG IC₅₀ increased from 1 µM to >10 µM) .
  • Fragment-based screening : Identify minimal pharmacophores to eliminate non-essential interactions .
  • Cryo-EM studies : Resolve off-target binding sites at atomic resolution for iterative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.